1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea
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Overview
Description
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique combination of acetylphenyl and dimethylpyridinyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 4,6-dimethyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and dimethylpyridinyl groups can enhance binding affinity and specificity, while the thiourea moiety can participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4,6-dimethylpyridin-2-yl)thiourea
- 1-(3-Acetylphenyl)-3-phenylthiourea
- 1-(3-Acetylphenyl)-3-(4-methylpyridin-2-yl)thiourea
Uniqueness
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea is unique due to the presence of both acetylphenyl and dimethylpyridinyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may result in enhanced properties compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYPQYOMVIZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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